molecular formula C16H18N4O3 B4861969 N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B4861969
M. Wt: 314.34 g/mol
InChI Key: SHRCIJICOGPVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and an oxazole ring. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the formation of the oxazole ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity. Industrial production methods may involve optimizing these reactions for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites within its structure. Common reagents include halogens, acids, and bases.

    Hydrolysis: This reaction involves breaking down the compound in the presence of water, often catalyzed by acids or bases.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the compound’s specific application and the context in which it is used.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of structural features. Similar compounds may include other pyrazole or oxazole derivatives, but the presence of both rings in this compound provides distinct reactivity and potential applications. Examples of similar compounds include:

  • Pyrazole derivatives with different substituents
  • Oxazole derivatives with varying functional groups
  • Compounds with combined pyrazole and oxazole rings but different side chains

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-8-15(20(2)18-10)17-16(21)14-9-12(19-23-14)11-6-4-5-7-13(11)22-3/h4-8,14H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRCIJICOGPVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=NO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 3
N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 5
N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Reactant of Route 6
N-(2,5-dimethylpyrazol-3-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.